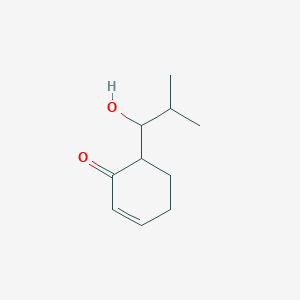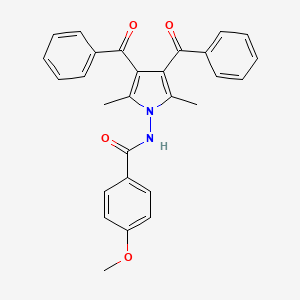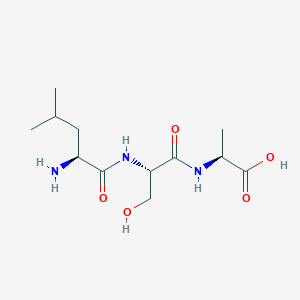
L-Alanine, L-leucyl-L-seryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, L-leucyl-L-seryl- is a tripeptide composed of three amino acids: L-alanine, L-leucine, and L-serineThe molecular formula of L-Alanine, L-leucyl-L-seryl- is C12H23N3O5, and it has a molecular weight of 289.332 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of L-serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of L-Alanine, L-leucyl-L-seryl- may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end product .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, L-leucyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
L-Alanine, L-leucyl-L-seryl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a biochemical reagent .
Mecanismo De Acción
The mechanism of action of L-Alanine, L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may interact with proteases, affecting protein degradation and synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in therapeutic medicine.
L-Leucyl-L-leucine: Known for its unique nanostructure formation and sorption properties.
Glycyl-L-alanine: Studied for its solubility and melting properties
Uniqueness
Its combination of L-alanine, L-leucine, and L-serine allows it to participate in a variety of chemical reactions and interact with different molecular targets .
Propiedades
Número CAS |
763083-94-9 |
|---|---|
Fórmula molecular |
C12H23N3O5 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23N3O5/c1-6(2)4-8(13)10(17)15-9(5-16)11(18)14-7(3)12(19)20/h6-9,16H,4-5,13H2,1-3H3,(H,14,18)(H,15,17)(H,19,20)/t7-,8-,9-/m0/s1 |
Clave InChI |
IRMLZWSRWSGTOP-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



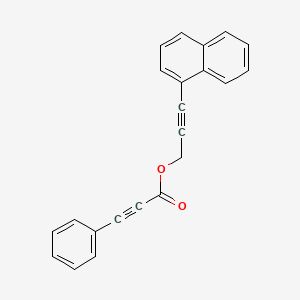
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
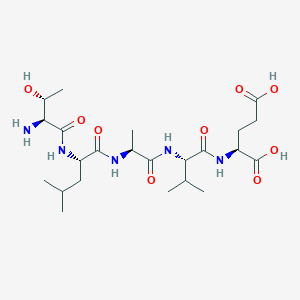
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
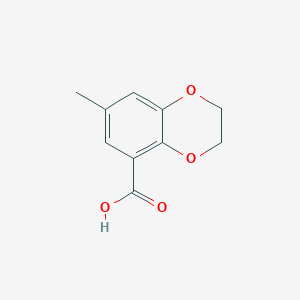
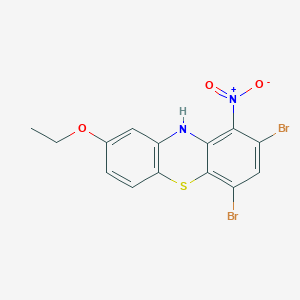
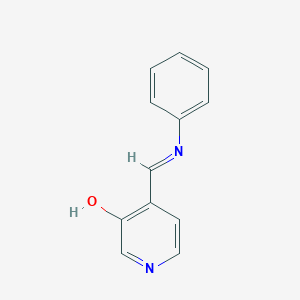
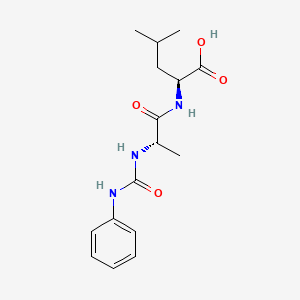
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)
